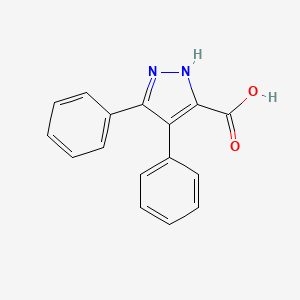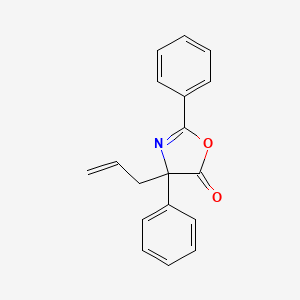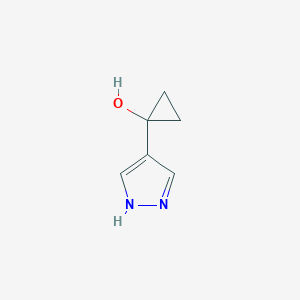
1-(1H-Pyrazol-4-yl)cyclopropanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1H-Pyrazol-4-yl)cyclopropanol is a compound that features a cyclopropanol ring attached to a pyrazole moiety. Pyrazoles are a class of heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry .
Métodos De Preparación
The synthesis of 1-(1H-Pyrazol-4-yl)cyclopropanol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of hydrazine with 1,3-diketones can form pyrazole intermediates, which can then be further functionalized to introduce the cyclopropanol group . Industrial production methods often employ advanced catalysts and environmentally friendly procedures, such as microwave-assisted reactions and heterogeneous catalytic systems .
Análisis De Reacciones Químicas
1-(1H-Pyrazol-4-yl)cyclopropanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles and nucleophiles. Common reagents used in these reactions include bromine for oxidation and hydrazine for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(1H-Pyrazol-4-yl)cyclopropanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, making it a valuable tool in biological studies.
Medicine: Pyrazole derivatives, including this compound, are explored for their potential therapeutic properties.
Industry: The compound is used in the development of agrochemicals and other industrial products
Mecanismo De Acción
The mechanism of action of 1-(1H-Pyrazol-4-yl)cyclopropanol involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biological responses .
Comparación Con Compuestos Similares
1-(1H-Pyrazol-4-yl)cyclopropanol can be compared with other pyrazole derivatives, such as:
1-Phenyl-1H-pyrazol-4-yl derivatives: These compounds have similar structures but different substituents on the pyrazole ring.
3,5-Disubstituted pyrazoles: These compounds have additional substituents on the pyrazole ring, leading to different chemical and biological properties. The uniqueness of this compound lies in its specific combination of the cyclopropanol and pyrazole moieties, which imparts distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C6H8N2O |
|---|---|
Peso molecular |
124.14 g/mol |
Nombre IUPAC |
1-(1H-pyrazol-4-yl)cyclopropan-1-ol |
InChI |
InChI=1S/C6H8N2O/c9-6(1-2-6)5-3-7-8-4-5/h3-4,9H,1-2H2,(H,7,8) |
Clave InChI |
LHICEZDASUACNM-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C2=CNN=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


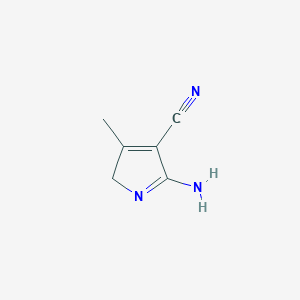
![N-[(5-chloro-1,3-benzoxazol-2-yl)carbamoyl]-2,6-difluorobenzamide](/img/structure/B12879437.png)
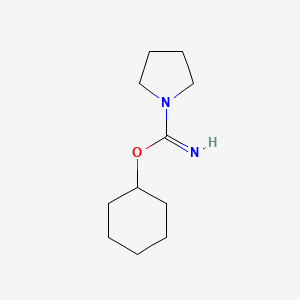
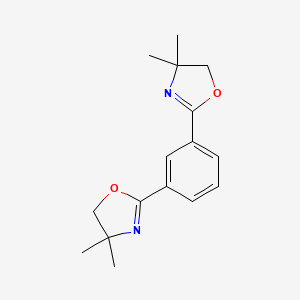
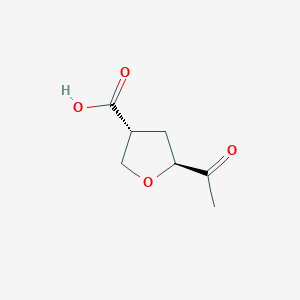
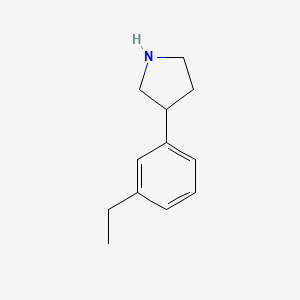
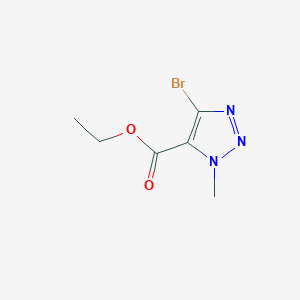
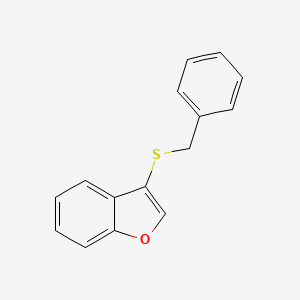
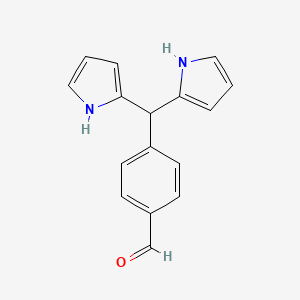

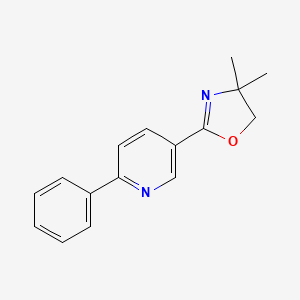
![(1R)-3-Azabicyclo[3.1.0]hexan-2-one](/img/structure/B12879473.png)
